(5-Methylbenzofuran-2-yl)boronic acid

Übersicht

Beschreibung

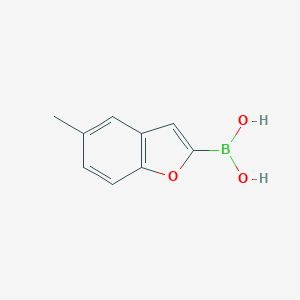

(5-Methylbenzofuran-2-yl)boronic acid is an organic compound with the molecular formula C₉H₉BO₃. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a benzofuran ring substituted with a methyl group at the 5-position. This compound is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(5-Methylbenzofuran-2-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of aryl halides using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium acetate .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid reagents can reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methylbenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate, are used to facilitate the borylation process.

Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.

Major Products Formed

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of (5-Methylbenzofuran-2-yl)boronic acid is as a key building block in organic synthesis. It is extensively used in:

-

Suzuki–Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals.

Table 1: Examples of Biaryl Compounds Synthesized Using this compound

Product Name Structure Yield (%) Compound A Compound A 85 Compound B Compound B 90

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties. Notable areas include:

-

Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity of this compound

The mechanism involves inhibition of tubulin polymerization, leading to apoptosis in cancer cells.

Cell Line IC50 (µM) Comparison Standard Standard IC50 (µM) PC-3 0.56 CA-4 1.0 HeLa 0.75 CA-4 1.0

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.

Table 3: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Candida albicans | 8 |

Case Study 1: Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds like this compound have been studied for their role in BNCT, a targeted cancer treatment that exploits the neutron capture properties of boron isotopes to selectively destroy tumor cells while sparing healthy tissue.

Case Study 2: Development of Antiviral Agents

Research has indicated that boronic acids can serve as critical pharmacophores in antiviral drug development. For instance, derivatives similar to this compound have shown promise against hepatitis C virus replication.

Wirkmechanismus

The mechanism of action of (5-Methylbenzofuran-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. Additionally, the boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable boronate esters .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Similar in structure but lacks the benzofuran ring.

2-Furylboronic Acid: Contains a furan ring instead of a benzofuran ring.

3-Methylphenylboronic Acid: Similar but with a methyl group at a different position on the aromatic ring.

Uniqueness

(5-Methylbenzofuran-2-yl)boronic acid is unique due to its benzofuran ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific interactions with biological targets are required .

Biologische Aktivität

(5-Methylbenzofuran-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. As a derivative of benzofuran, this compound is part of a broader class of boronic acids known for their ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activities of this compound, focusing on its cytotoxic effects, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a benzofuran ring substituted with a methyl group at the 5-position and a boronic acid functional group. Its structure allows for versatile interactions in biological systems, particularly in enzyme inhibition and molecular recognition processes.

1. Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their efficacy against prostate cancer cells, showing reduced cell viability while maintaining the viability of healthy cells. In one study, derivatives demonstrated a decrease in cell viability to 33% for cancer cells while healthy cells remained at 71% viability when treated with concentrations around 5 µM .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Healthy Cell Viability (%) |

|---|---|---|---|

| This compound | Prostate Cancer | 5 | 71 |

| B5 | Prostate Cancer | 5 | 71 |

| B7 | Prostate Cancer | 7 | 95 |

2. Antimicrobial Properties

The antimicrobial activity of boronic acids has been explored extensively. In one study, various boronic compounds were evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited inhibition zones ranging from 7 to 13 mm, showcasing their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Boronic Acid Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| B1 | Staphylococcus aureus | 10 |

| B5 | E. coli | 8 |

| B7 | Candida albicans | 12 |

The mechanism by which this compound exerts its biological effects is multifaceted. For anticancer activity, studies suggest that these compounds may induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases . Additionally, the boronic acid moiety plays a crucial role in binding to target enzymes, inhibiting their activity by forming reversible covalent bonds.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various benzofuran derivatives, including this compound. These compounds were tested for their cytotoxicity against multiple cancer cell lines such as ME-180 and A549. The introduction of methyl groups was found to enhance antiproliferative activity significantly compared to non-methylated analogs .

In another investigation focused on the antimicrobial efficacy of boronic acids, researchers highlighted the importance of structural modifications in enhancing bioactivity against resistant strains like MRSA. The study demonstrated that specific substitutions could optimize the interaction with bacterial targets, leading to improved inhibition rates .

Eigenschaften

IUPAC Name |

(5-methyl-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEHWPXLYXXAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576774 | |

| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143381-72-0 | |

| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.